An In-depth Technical Guide to Z-Ethyl 4-aminocinnamate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Z-Ethyl 4-aminocinnamate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Z-Ethyl 4-aminocinnamate, a specific stereoisomer of an intriguing synthetic building block. While its counterpart, the (E)-isomer, is more commonly documented, this whitepaper will delve into the unique aspects of the (Z)-isomer, offering insights into its identification, stereoselective synthesis, and potential applications for professionals in research and drug development.
Compound Identification and Stereochemistry
Z-Ethyl 4-aminocinnamate is a derivative of cinnamic acid, characterized by the cis (Z) configuration of the double bond in the propenoate chain. This specific spatial arrangement of substituents around the carbon-carbon double bond distinguishes it from the more stable and frequently encountered trans (E)-isomer.
Table 1: Isomer Identification
| Isomer | IUPAC Name | CAS Number | Key Synonyms |
| Z-Isomer | (Z)-Ethyl 3-(4-aminophenyl)acrylate | 331734-33-9[1] | cis-Ethyl 4-aminocinnamate |
| E-Isomer | (E)-Ethyl 3-(4-aminophenyl)prop-2-enoate | 5048-82-8[2][3] | Ethyl 4-aminocinnamate, Ethyl p-aminocinnamate, 4-Aminocinnamic acid ethyl ester |
The stereochemistry of these isomers plays a crucial role in their physical, chemical, and biological properties. The planarity and spatial orientation of the molecule can significantly impact its interaction with biological targets, making stereoselective synthesis and characterization paramount in drug discovery and development.
Stereoselective Synthesis of Z-Ethyl 4-aminocinnamate
The synthesis of the (Z)-isomer of α,β-unsaturated esters like ethyl 4-aminocinnamate requires specific synthetic strategies to overcome the thermodynamic preference for the (E)-isomer. The Horner-Wadsworth-Emmons (HWE) reaction, particularly the Still-Gennari modification, is a powerful tool for achieving high Z-selectivity.
The Horner-Wadsworth-Emmons Reaction: A Pathway to Z-Isomers
The Horner-Wadsworth-Emmons (HWE) reaction involves the olefination of aldehydes or ketones with phosphonate carbanions. While the standard HWE reaction typically favors the formation of (E)-alkenes, modifications using phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, can accelerate the elimination of the oxaphosphetane intermediate in a manner that kinetically favors the (Z)-olefin.
The causality behind this Z-selectivity lies in the modified phosphonate reagent. The electron-withdrawing groups increase the acidity of the α-proton and influence the stereochemical course of the reaction, leading to the preferential formation of the less stable (Z)-isomer.
Caption: Z-Selective Horner-Wadsworth-Emmons Reaction Workflow.
Experimental Protocol: A Generalized Approach
Step 1: Preparation of the Phosphonate Carbanion
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In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate in anhydrous tetrahydrofuran (THF) at -78 °C.
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Slowly add a strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS), to the solution while maintaining the low temperature.
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Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
Step 2: Reaction with 4-Aminobenzaldehyde
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Dissolve 4-aminobenzaldehyde in anhydrous THF.
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Slowly add the aldehyde solution to the pre-formed phosphonate carbanion solution at -78 °C.
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Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel. The separation of (Z) and (E) isomers can be challenging but is often achievable using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The (Z)-isomer is typically the more polar of the two.
Physicochemical Properties and Spectral Characterization
The physical and spectral properties of Z-Ethyl 4-aminocinnamate are distinct from its (E)-isomer. While comprehensive experimental data for the pure (Z)-isomer is scarce, predictions can be made based on the known properties of similar cis-cinnamates and the available data for the (E)-isomer.
Table 2: Physicochemical Properties
| Property | Z-Ethyl 4-aminocinnamate (Predicted) | (E)-Ethyl 4-aminocinnamate (Experimental) |
| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂[4] |
| Molecular Weight | 191.23 g/mol | 191.23 g/mol [4] |
| Appearance | Likely a pale yellow solid or oil | Light yellow acicular crystal[5] |
| Melting Point | Lower than the (E)-isomer | 70-74 °C[3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) | Soluble in ethanol and other organic solvents |
Spectral Data Interpretation
The most definitive method for distinguishing between the (Z) and (E) isomers is ¹H NMR spectroscopy, specifically the coupling constant (J-value) between the two vinylic protons.
Table 3: ¹H NMR Spectral Data Comparison
| Proton | Z-Isomer (Predicted Chemical Shift & Coupling) | E-Isomer (Typical Chemical Shift & Coupling) |
| Vinylic Protons | δ 5.8-6.2 ppm, J ≈ 12 Hz (cis) | δ 6.3-6.5 and 7.6-7.8 ppm, J ≈ 16 Hz (trans) |
| Aromatic Protons | δ 6.6-7.5 ppm | δ 6.6-7.5 ppm |
| Ethyl Ester -CH₂- | δ 4.1-4.3 ppm | δ 4.2-4.4 ppm |
| Ethyl Ester -CH₃ | δ 1.2-1.4 ppm | δ 1.3-1.5 ppm |
The smaller coupling constant for the vinylic protons in the (Z)-isomer is a key diagnostic feature. Other analytical techniques such as ¹³C NMR, IR spectroscopy, and mass spectrometry would show more subtle differences between the isomers.
Potential Applications in Drug Development and Research
While the biological activity of Z-Ethyl 4-aminocinnamate is not as extensively studied as its (E)-counterpart, the cinnamate scaffold is of significant interest in medicinal chemistry. Cinnamic acid derivatives have been reported to possess a wide range of pharmacological properties, including:
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Antimicrobial Activity
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Antioxidant Properties
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Anti-inflammatory Effects
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Acaricidal Activity
One study on ethyl cinnamate derivatives as acaricides against Psoroptes cuniculi found that (E)-cinnamates were more effective than their (Z)-isomers. This highlights the importance of stereochemistry in biological activity and underscores the need for the synthesis and evaluation of both isomers in any drug discovery program.
As a research chemical, Z-Ethyl 4-aminocinnamate can serve as a valuable building block in organic synthesis. The amino group can be readily derivatized, and the ester can be hydrolyzed or reduced, providing a versatile handle for the construction of more complex molecules.
Safety and Handling
Specific safety data for Z-Ethyl 4-aminocinnamate is not available. However, based on the data for the (E)-isomer, it should be handled with care in a laboratory setting.
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Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]
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Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.
Conclusion
Z-Ethyl 4-aminocinnamate represents a stereochemically defined building block with potential for applications in drug discovery and materials science. While its synthesis requires specific stereoselective methods to overcome the thermodynamic preference for the (E)-isomer, the principles of Z-selective Horner-Wadsworth-Emmons reactions provide a clear pathway to its formation. The distinct physicochemical and spectral properties of the (Z)-isomer, particularly its characteristic vinylic coupling constant in ¹H NMR, allow for its unambiguous identification. Further research into the biological activity of this specific isomer is warranted to fully elucidate its potential in various therapeutic areas. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize Z-Ethyl 4-aminocinnamate in their scientific endeavors.
References
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CHLOUNION PHARM. Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8. Available from: [Link]
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MDPI. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Available from: [Link]
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NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
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Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
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PubChem. Ethyl 3-(4-aminophenyl)acrylate. Available from: [Link]
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PubMed. Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship. Available from: [Link]
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PubChem. Ethyl 4-aminocinnamate. Available from: [Link]
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ResearchGate. How to separate E and Z isomers?. Available from: [Link]
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Semantic Scholar. Z-Selective Horner—Wadsworth—Emmons Reaction. Available from: [Link]
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Taylor & Francis Online. A STUDY ON THE Z-SELECTIVE HORNER-WADSWORTH-EMMONS (HWE) REACTION OF METHYL DIARYLPHOSPHONOACETATES. Available from: [Link]
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